(4-Acetylthiophen-2-yl)boronic acid
Overview
Description
(4-Acetylthiophen-2-yl)boronic acid is a useful research compound. Its molecular formula is C6H7BO3S and its molecular weight is 170 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with diols and strong lewis bases .
Mode of Action
(4-Acetylthiophen-2-yl)boronic acid, like other boronic acids, is used in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a metal catalyst. The electrophilic group undergoes oxidative addition, where the metal catalyst donates electrons to form a new metal-carbon bond. The nucleophilic group, which is transferred from boron to the metal, undergoes transmetalation .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The pharmacokinetics of boronic acids, in general, are influenced by their interactions with diols and strong lewis bases .
Result of Action
The result of the action of this compound in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This reaction is crucial in the synthesis of a variety of organic compounds .
Action Environment
The action of this compound, like other boronic acids, is influenced by environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environmental conditions.
Properties
IUPAC Name |
(4-acetylthiophen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO3S/c1-4(8)5-2-6(7(9)10)11-3-5/h2-3,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYSXWBDDIMHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)C(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665915 | |
Record name | (4-Acetylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40665915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
689247-77-6 | |
Record name | (4-Acetylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40665915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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